molecular formula C16H24N2O2 B11513857 N-butyl-N'-(4-tert-butylphenyl)ethanediamide

N-butyl-N'-(4-tert-butylphenyl)ethanediamide

Cat. No.: B11513857
M. Wt: 276.37 g/mol
InChI Key: GXGGDCWMXHDTOZ-UHFFFAOYSA-N
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Description

N-butyl-N’-(4-tert-butylphenyl)ethanediamide is an organic compound that belongs to the class of diamides It is characterized by the presence of a butyl group and a tert-butylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(4-tert-butylphenyl)ethanediamide typically involves the reaction of N-butylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-(4-tert-butylphenyl)ethanediamide may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(4-tert-butylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-butyl-N’-(4-tert-butylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-tert-butylphenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-tert-butylphenyl)hydroxylamine: This compound has similar structural features but differs in its functional groups.

    4-tert-Butylphenylboronic acid: Another compound with a tert-butylphenyl group, but with different reactivity and applications.

    N,N-Dimethyl-4-tert-butylbenzeneamine: Shares the tert-butylphenyl group but has different substituents and properties.

Uniqueness

N-butyl-N’-(4-tert-butylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-butyl-N'-(4-tert-butylphenyl)oxamide

InChI

InChI=1S/C16H24N2O2/c1-5-6-11-17-14(19)15(20)18-13-9-7-12(8-10-13)16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

GXGGDCWMXHDTOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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